Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Description
Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol is a beta-adrenergic receptor antagonist (beta-blocker) with a structure derived from propanolamine. Its core structure consists of a propan-2-ol backbone substituted with a propan-2-ylamino group and a phenoxy ether moiety at the ortho position bearing a prop-2-enoxy (allyl ether) group.
Properties
IUPAC Name |
butanedioic acid;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.C4H6O4/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;5-3(6)1-2-4(7)8/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXMZOKYQUWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913944 | |
| Record name | Butanedioic acid--1-[(propan-2-yl)amino]-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82432-29-9, 97399-56-9 | |
| Record name | Butanedioic acid, compd. with 1-[(1-methylethyl)amino]-3-[2-(2-propen-1-yloxy)phenoxy]-2-propanol (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82432-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxprenolol succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid--1-[(propan-2-yl)amino]-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol typically involves multiple steps. One common method starts with the reaction of 2-prop-2-enoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to introduce the amino group. Finally, the resulting compound is treated with butanedioic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
- Cardiovascular Drugs : This compound is a derivative of oxprenolol, a beta-blocker used to treat hypertension and other cardiovascular conditions. Its structure allows it to interact effectively with beta-adrenergic receptors, providing therapeutic benefits in managing heart rate and blood pressure .
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity. This property can be harnessed in developing formulations aimed at reducing oxidative stress in various medical conditions .
- Potential Anti-cancer Activity : Preliminary studies suggest that derivatives of butanedioic acid may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Further research is necessary to explore these effects comprehensively .
Agriculture
Pesticide Development
- Herbicides : The compound's structural features lend themselves to modifications that can enhance herbicidal activity. Its derivatives have been studied for their ability to inhibit specific plant growth pathways, making them candidates for new herbicide formulations .
- Plant Growth Regulators : Research has shown that certain analogs can act as plant growth regulators, influencing processes such as germination and flowering. These applications can lead to improved crop yields and better management of agricultural practices .
Materials Science
Polymer Chemistry
- Biodegradable Polymers : The incorporation of butanedioic acid into polymer matrices has been explored for creating biodegradable materials. These materials are essential in reducing plastic waste and promoting environmental sustainability .
- Coatings and Adhesives : The compound's properties make it suitable for developing advanced coatings and adhesives with enhanced durability and resistance to environmental factors. Its application in industrial settings could lead to more sustainable manufacturing processes .
Case Studies
Mechanism of Action
The mechanism of action of Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to four key beta-blockers with shared structural motifs:
Key Structural Observations :
- The target compound distinguishes itself with an ortho-substituted allyl ether (prop-2-enoxy), a feature absent in other beta-blockers, which typically have para-substituted groups. This structural difference may influence receptor binding kinetics and metabolic stability .
- Bisoprolol and Nebivolol incorporate bulkier substituents (e.g., ethoxymethyl or methoxyethyl groups), enhancing β1-selectivity and prolonging half-life due to reduced hepatic metabolism .
- Propranolol derivatives with naphthyloxy or bicyclic substituents (e.g., ) exhibit higher lipophilicity, increasing central nervous system (CNS) penetration but also raising the risk of side effects like sedation .
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity : The target compound’s allyl ether group likely confers moderate lipophilicity (estimated log P ~2.5), positioning it between Metoprolol (log P 2.15) and Bisoprolol (log P 3.17). This balance may optimize membrane permeability without excessive CNS penetration .
- Receptor Affinity: The gauche conformation of the -CH(OH)-CH2-NH- side chain (observed in propranolol derivatives) is critical for β-receptor binding. The target compound’s ortho-substituted allyl group may sterically hinder this conformation, altering efficacy or selectivity .
Clinical and Research Findings
- Nebivolol and Bisoprolol are preferred in patients with comorbid diabetes due to their vasodilatory and β1-specific effects, respectively .
- Metoprolol ’s shorter half-life necessitates twice-daily dosing, whereas the target compound’s metabolism (if rapid) might require similar frequency .
- Propranolol derivatives with bulky substituents (e.g., naphthyloxy) show efficacy in migraine prophylaxis but carry higher risks of bronchoconstriction due to non-selectivity .
Biological Activity
Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol, also known as a derivative of succinic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a butanedioic acid backbone with additional functional groups that enhance its biological activity. The molecular formula is , and its molecular weight is approximately 269.3 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of phenolic groups in the structure allows for scavenging of free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
Pharmacological Effects
Research indicates that butanedioic acid derivatives exhibit various pharmacological effects:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : Studies have reported that this compound exhibits cytotoxic effects on certain cancer cell lines, making it a candidate for further cancer research.
Data Table of Biological Activities
Case Study 1: Anti-inflammatory Potential
A study conducted on human macrophages treated with butanedioic acid derivatives showed a significant decrease in TNF-alpha production, highlighting its anti-inflammatory properties. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cytokine levels.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.
Case Study 3: Cancer Cell Cytotoxicity
Research involving breast cancer cell lines revealed that butanedioic acid derivatives caused cell cycle arrest and increased apoptosis rates. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, confirming its cytotoxic effects.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to maximize yield?
- Methodological Answer : Utilize factorial design or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Statistical analysis of variance (ANOVA) can identify critical factors influencing yield. For example, fractional factorial designs reduce the number of trials while maintaining resolution of key interactions . Computational pre-screening of reaction conditions using quantum chemical calculations (e.g., density functional theory) can further narrow optimal parameters .
Q. What safety protocols are critical for handling this compound during laboratory experiments?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks and avoid dust generation. Store the compound in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Refer to safety data sheets (SDS) for emergency measures, such as using water spray for fire suppression and avoiding direct skin contact .
Q. How can researchers ensure compound stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) using HPLC or LC-MS to monitor degradation products. Store the compound in amber glass vials under inert gas (e.g., argon) to prevent oxidation. Periodic NMR analysis can confirm structural integrity .
Advanced Research Questions
Q. What computational approaches are effective for predicting the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and reaction pathways. Machine learning algorithms trained on existing reaction databases can predict regioselectivity by analyzing electronic and steric parameters. Tools like Gaussian or ORCA are recommended for energy barrier calculations .
Q. How can advanced analytical techniques resolve structural ambiguities, such as isomerism or stereochemical configurations?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation to confirm molecular formula and fragmentation patterns. Nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography can differentiate stereoisomers. Chiral HPLC with polarimetric detection is critical for enantiomeric purity assessment .
Q. What methodologies are suitable for resolving contradictory pharmacokinetic data in preclinical studies?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro absorption, distribution, metabolism, and excretion (ADME) data. Validate findings with in vivo studies using LC-MS/MS quantification of plasma and tissue samples. Statistical tools like Bayesian hierarchical models can reconcile variability between datasets .
Q. How can in silico models improve the design of derivatives with enhanced biological activity?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen derivatives against target receptors (e.g., β-adrenergic receptors). Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors can prioritize candidates. Validate predictions with in vitro assays (e.g., receptor binding or enzyme inhibition) .
Q. What experimental frameworks address discrepancies in reported toxicity profiles of related aminopropanol derivatives?
- Methodological Answer : Conduct comparative toxicogenomics studies using RNA-seq or metabolomics to identify pathway-specific effects. Cross-reference historical data with in vitro cytotoxicity assays (e.g., MTT or Ames test) under standardized OECD guidelines. Meta-analysis of existing literature with sensitivity analysis can highlight methodological inconsistencies .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., varying toxicity reports), systematically evaluate experimental conditions (e.g., purity, solvent systems, cell lines). Use orthogonal validation techniques (e.g., isotopic labeling for metabolic studies) .
- Advanced Instrumentation : For structural elucidation, prioritize hyphenated techniques like LC-UV/HRMS or GC-IR for simultaneous characterization and impurity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
